molecular formula C10H7BrF3N3O B12335416 N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 2006278-09-5

N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12335416
CAS No.: 2006278-09-5
M. Wt: 322.08 g/mol
InChI Key: YOBOUFFKEQEZFF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS: 2006278-09-5) is an imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 6, a methyl group at position 7, and a trifluoroacetamide substituent at position 2. Its molecular formula is C₁₀H₇BrF₃N₃O, with a molecular weight of 322.08 g/mol . Key identifiers include the InChIKey CEWMQZKTQYSJIX-UHFFFAOYSA-N and SMILES O=C(NC=1N=C2C=CC(Br)=C(N₂C₁)C)C(F)(F)F .

Safety protocols emphasize strict handling due to its toxicity, flammability, and environmental hazards. Storage requires airtight containers, avoidance of moisture, and separation from oxidizing agents .

Properties

IUPAC Name

N-(6-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N3O/c1-5-2-8-15-7(4-17(8)3-6(5)11)16-9(18)10(12,13)14/h2-4H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBOUFFKEQEZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144744
Record name Acetamide, N-(6-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006278-09-5
Record name Acetamide, N-(6-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006278-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(6-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of specific reagents and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s core imidazo[1,2-a]pyridine scaffold is shared with several derivatives, differing in substituents at positions 2, 6, and 5. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Biological Relevance
N-(6-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Br (6), CH₃ (5), CF₃CONH- (2) 322.08 Discontinued commercial availability; structural isomer with altered methyl positioning
N-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide Cl (6), CF₃CONH- (2) 263.6 Lower molecular weight; chloro substitution reduces steric hindrance for binding
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) NO₂ (3), TsCH₂- (2), 3-CF₃C₆H₄- (6) 461.4 Enhanced cross-coupling reactivity; 76% yield via Suzuki-Miyaura reaction
8-Benzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one Benzyl (8), 4-OHC₆H₄- (6) 371.4 Higher similarity score (0.54) in kinase inhibition assays

Key Observations :

  • Positional Isomerism : The methyl group at position 7 in the target compound (vs. position 5 in its isomer) likely alters steric interactions in biological targets, affecting potency .
  • Synthetic Efficiency : The trifluoromethylphenyl-substituted derivative (7b) achieves higher yields (76%) via Suzuki-Miyaura cross-coupling than brominated analogues .

Physicochemical and Pharmacological Comparisons

Solubility and Reactivity :

  • The trifluoroacetamide group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Nitro and tosylmethyl substituents (e.g., 7b) introduce polar functional groups, improving solubility in organic solvents like chloroform-ethyl acetate mixtures .

Biological Activity

N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H7BrF3N3OC_{10}H_{7}BrF_{3}N_{3}O and a molecular weight of approximately 322.08 g/mol. Its structure features an imidazo[1,2-a]pyridine core substituted with a trifluoroacetamide group, which enhances its lipophilicity and may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC10H7BrF3N3OC_{10}H_{7}BrF_{3}N_{3}O
Molecular Weight322.08 g/mol
CAS Number2006278-09-5

Cytotoxic Effects

Research indicates that N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide exhibits promising cytotoxic effects. Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, making such compounds potential candidates for anticancer therapies.

The mechanism through which this compound exerts its biological effects involves interaction with various biological targets. It has been suggested that it binds to CDKs and other enzymes involved in cell cycle progression. This interaction profile indicates that the compound may disrupt normal cell division processes, leading to increased cell death in malignant cells.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxicity of N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide against several cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting effective cytotoxicity.
  • In vivo Studies : Animal model studies demonstrated that administration of the compound resulted in tumor size reduction in xenograft models of human cancer. The compound was well-tolerated with minimal side effects observed during the treatment period.

Synthesis Methods

The synthesis of N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can be achieved through several methodologies. A notable method involves reacting 6-bromo-7-methylimidazo[1,2-a]pyridine with trifluoroacetic anhydride:

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